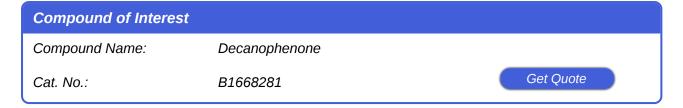


# Decanophenone: A Comprehensive Technical Guide for Organic Synthesis Intermediates

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For Researchers, Scientists, and Drug Development Professionals

**Decanophenone**, also known as 1-phenyl-1-decanone or nonyl phenyl ketone, is a versatile aromatic ketone that serves as a crucial intermediate in a variety of organic syntheses. Its chemical structure, featuring a polar carbonyl group attached to a nonpolar phenyl ring and a long alkyl chain, imparts unique reactivity that is leveraged in the construction of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the synthesis, properties, and key applications of **decanophenone** as an intermediate, complete with experimental protocols and data presented for clarity and reproducibility.

## **Physicochemical and Safety Data**

A thorough understanding of the physical, chemical, and safety properties of **decanophenone** is paramount for its effective and safe use in a laboratory setting.



Property	Value	Reference
CAS Number	6048-82-4	[1][2]
Molecular Formula	C16H24O	[1][3]
Molecular Weight	232.36 g/mol	[1][3]
Appearance	White to off-white crystalline solid	[4][5]
Melting Point	34-36 °C	[4][5]
Boiling Point	168 °C at 5 mmHg	[4][5]
Flash Point	>110 °C (>230 °F)	[6]
Solubility	Insoluble in water	[6]
Purity (Typical)	>98.0% (GC)	[7]

#### Safety Information:

Hazard Statement	Precautionary Statement
Not classified as hazardous according to GHS	P261, P301+P312, P302+P352, P304+P340, P305+P351+P338

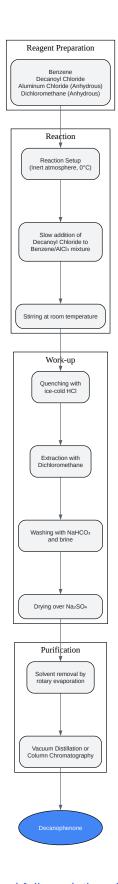
Note: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling **decanophenone**.

## Synthesis of Decanophenone: Friedel-Crafts Acylation

The most common and efficient method for synthesizing **decanophenone** is through the Friedel-Crafts acylation of benzene with decanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl<sub>3</sub>).[2][8] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic ring and the acyl group.[9]



## **Reaction Workflow**



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Caption: General workflow for the synthesis of **decanophenone** via Friedel-Crafts acylation.

## **Detailed Experimental Protocol**

#### Materials:

- Benzene (anhydrous)
- Decanoyl chloride
- Aluminum chloride (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (concentrated)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate
- Ice

#### Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
- Cool the suspension to 0 °C in an ice bath.
- Add benzene (1.0 equivalent) to the flask.
- Add decanoyl chloride (1.05 equivalents) dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored



by Thin Layer Chromatography (TLC).

- Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a
  mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to
  decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the agueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure decanophenone.

Parameter	Value
Typical Yield	80-90%
Purification Method	Vacuum Distillation or Column Chromatography

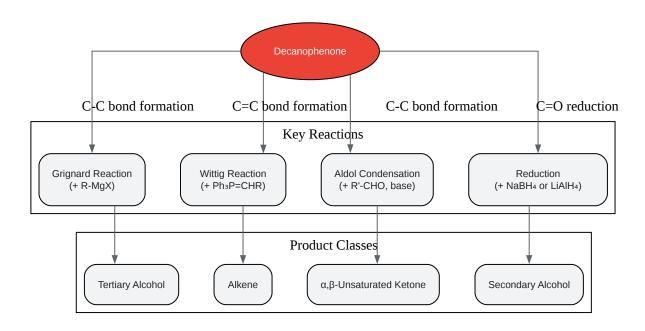
# Decanophenone as a Versatile Intermediate in Organic Synthesis

The carbonyl group of **decanophenone** is a key functional handle that allows for a variety of subsequent chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules.

## **Key Reactions of Decanophenone**

The following diagram illustrates some of the fundamental reactions where **decanophenone** can be employed as a starting material.





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Caption: Key synthetic transformations utilizing **decanophenone** as an intermediate.

### **Experimental Protocols for Key Reactions**

The Grignard reaction allows for the formation of a new carbon-carbon bond at the carbonyl carbon, leading to the synthesis of tertiary alcohols.[10][11]

#### Materials:

- Decanophenone
- Grignard reagent (e.g., methylmagnesium bromide in THF)
- · Anhydrous diethyl ether or THF
- Saturated ammonium chloride solution
- · Anhydrous magnesium sulfate



#### Procedure:

- Dissolve **decanophenone** (1.0 equivalent) in anhydrous diethyl ether or THF in a flamedried flask under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Slowly add the Grignard reagent (1.1 equivalents) dropwise to the stirred solution.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
- Cool the reaction mixture back to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
- Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.
- Filter and concentrate the solvent to yield the crude tertiary alcohol, which can be further purified by chromatography.

The Wittig reaction is a powerful method for converting ketones into alkenes with high regioselectivity.[12][13]

#### Materials:

#### Decanophenone

- Phosphonium ylide (Wittig reagent, e.g., prepared from methyltriphenylphosphonium bromide and a strong base like n-butyllithium)
- Anhydrous THF

#### Procedure:

 In a flame-dried flask under an inert atmosphere, prepare the phosphonium ylide by reacting the corresponding phosphonium salt with a strong base in anhydrous THF.



- Cool the ylide solution to 0 °C.
- Add a solution of decanophenone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
- Allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or hexanes).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
- The product alkene can be purified by column chromatography to remove the triphenylphosphine oxide byproduct.

In the presence of a base, the enolate of **decanophenone** can react with an aldehyde in a crossed aldol condensation to form a  $\beta$ -hydroxy ketone, which can then dehydrate to an  $\alpha,\beta$ -unsaturated ketone.[14][15]

#### Materials:

- Decanophenone
- An aldehyde (e.g., benzaldehyde)
- Sodium hydroxide or potassium hydroxide
- Ethanol

#### Procedure:

- Dissolve **decanophenone** (1.0 equivalent) and the aldehyde (1.0 equivalent) in ethanol in a round-bottom flask.
- Add a solution of sodium hydroxide or potassium hydroxide in ethanol dropwise to the stirred mixture at room temperature.



- Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).
- The product may precipitate and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent.
- The crude product can be purified by recrystallization or column chromatography.

## **Applications in Drug Development**

While specific examples of **decanophenone** as a direct intermediate in the synthesis of marketed drugs are not readily available in the public domain, its structural motifs and the products of its subsequent reactions are prevalent in medicinal chemistry. The long alkyl chain can enhance lipophilicity, which is a critical parameter for drug absorption and distribution. The phenyl ketone moiety is a common feature in various classes of bioactive molecules. For instance, benzophenones are known intermediates in the synthesis of benzodiazepines, a class of drugs with sedative and anxiolytic properties.[16] The ability to introduce diverse functionalities through the reactions outlined above makes **decanophenone** a valuable building block in the synthesis of novel chemical entities for drug discovery programs.[17][18]

### Conclusion

**Decanophenone** is a readily accessible and highly versatile organic synthesis intermediate. Its straightforward synthesis via Friedel-Crafts acylation and the diverse reactivity of its carbonyl group make it a valuable starting material for the construction of a wide range of more complex molecules. For researchers and professionals in organic synthesis and drug development, a comprehensive understanding of the properties, synthesis, and reaction chemistry of **decanophenone** is essential for its effective utilization in the creation of novel compounds with potential therapeutic applications. The detailed protocols and structured data provided in this guide serve as a practical resource for the laboratory application of this important chemical intermediate.



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